molecular formula C12H8N2O B188903 9-Nitrosocarbazole CAS No. 2788-23-0

9-Nitrosocarbazole

Cat. No. B188903
CAS RN: 2788-23-0
M. Wt: 196.2 g/mol
InChI Key: XPKSVCWBMBPUPE-UHFFFAOYSA-N
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Description

9-Nitrosocarbazole is a nitrogen-containing heterocyclic compound . It is also known as Carbazole, 9-nitroso-; N-Nitrosocarbazole .


Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . The list of N-substituted carbazoles is completed with triaryl amine that was applied to N-functionalize side chain of polycarbazoles. Carbazole can be easily functionalized at N-position and then covalently linked with other monomers .


Chemical Reactions Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . The electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives have been studied .

Scientific Research Applications

  • Chemical Properties and Synthesis : 9-Nitrosocarbazole shows distinct isomer distribution in nitration, differing from other carbazole derivatives. This is highlighted in studies exploring nitration processes in the carbazole series, which are crucial for understanding the chemical behavior and potential applications of such compounds (Kyzioł & Daszkiewicz, 1984).

  • Pharmaceutical Applications : The compound's derivatives, particularly nitro-derivatives of carbazoles, have shown promise in anti-HIV drug development. This underscores the potential of 9-Nitrosocarbazole derivatives in creating new therapeutic agents (Saturnino et al., 2018).

  • Antimicrobial and Antitubercular Properties : Certain carbazole derivatives have demonstrated effectiveness against Mycobacterium tuberculosis and other microorganisms, indicating potential applications in treating tuberculosis and other infections (Foroumadi et al., 2007).

  • Material Science and Optoelectronics : Carbazole derivatives, including those related to 9-Nitrosocarbazole, have been studied for their potential in creating fluorescent, thermoresponsive polymers. These materials could have applications in various technological fields, including optoelectronics and sensor technologies (Lessard et al., 2012).

  • Cancer Treatment : The use of 9-Nitrosocarbazole derivatives in creating nanoparticles for drug delivery systems, specifically for 9-nitrocamptothecin, demonstrates potential in enhancing the efficacy of cancer treatments (Sun et al., 2020).

  • Exploration of New Energetic Materials : Research into nitro-derivatives of carbazoles, which include compounds related to 9-Nitrosocarbazole, is contributing to the development of high-performance energetic materials with applications in various fields, including defense and aerospace (Tang et al., 2018).

Safety And Hazards

9-Nitrosocarbazole may cause irritation. It is harmful by ingestion, inhalation, and skin absorption. It is also a suspected carcinogen .

properties

IUPAC Name

9-nitrosocarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8N2O/c15-13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKSVCWBMBPUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062643
Record name 9-Nitroso-9H-carbazole
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

9-Nitrosocarbazole

CAS RN

2788-23-0
Record name 9-Nitroso-9H-carbazole
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Record name 9-Nitrosocarbazole
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Record name 9-Nitrosocarbazole
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Record name 9H-Carbazole, 9-nitroso-
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Record name 9-NITROSOCARBAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
JB Kyziol - Journal of heterocyclic chemistry, 1985 - Wiley Online Library
… rearrangement of 9-nitrosocarbazole has been described. The resistance of I to oxidation provides evidence that it cannot be the intermediate in the conversion of 9-nitrosocarbazole to …
Number of citations: 5 onlinelibrary.wiley.com
JB Kyziol, Z Daszkiewicz - Tetrahedron, 1984 - Elsevier
… 2_nitrocarbazole, but no 9-nitrosocarbazole. The rate of 9-nitrosocarbazole nitration and the … These differences can be easily explained if we assume that 9-nitrosocarbazole is oxidised …
Number of citations: 15 www.sciencedirect.com
S Koo - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… To the resulting solution of 9‐nitrosocarbazole is added HNO 3 (1 mL) slowly for 30 min, and the solution is kept for 1.5 h. Crystalline 3‐nitro‐9‐nitrosocarbazole (3.5 g, 14 mmol) is …
Number of citations: 0 onlinelibrary.wiley.com
NL DRAKE, HJS WINKLER… - The Journal of …, 1962 - ACS Publications
… than to l-bromo-9-nitrosocarbazole. Of the possibleisomers, l-bromo-3-nitrocarbazole, was … nitrosated to 1-isopropyl4-methyl-9-nitrosocarbazole, which rearranged readily to a mixture …
Number of citations: 12 pubs.acs.org
WA Schroeder, B Keilin… - Industrial & Engineering …, 1951 - ACS Publications
… rearrangement by way of 9-nitrosocarbazole does not seem … it may be that 9-nitrosocarbazole is nitrated to 9-nitroso-l-uitro… is not unexpected since the 9-nitrosocarbazole is present in …
Number of citations: 15 pubs.acs.org
H GILMAN, RD GORSICH, BJ GAJ - The Journal of Organic …, 1962 - ACS Publications
… than to l-bromo-9-nitrosocarbazole. Of the possibleisomers, l-bromo-3-nitrocarbazole, was … nitrosated to 1-isopropyl4-methyl-9-nitrosocarbazole, which rearranged readily to a mixture …
Number of citations: 15 pubs.acs.org
H Goldstein - 1970 - search.proquest.com
… (10) was prepared by reducing 9-nitrosocarbazole 12 … N-nitrosodiphenylamine, 9-nitrosocarbazole and carbazole were … were present but no 9-nitrosocarbazole could be detected. The …
Number of citations: 2 search.proquest.com
JB Kyziol, Z Daszkiewicz - Liebigs Annalen der Chemie, 1985 - Wiley Online Library
… An acceptable result was obtained by oxidation of 9-nitrosocarbazole with Sarett’s reagent. This lethargic process, lasting at least two weeks, provided 1 in ca. 15% yield. …
JD Jennison - 1963 - etheses.whiterose.ac.uk
The work was roughly divided into two sections. The first involved the preparation of known triphenodioxazine pigments and the purification and examination of their properties which …
Number of citations: 4 etheses.whiterose.ac.uk
DH Fine, F Rufeh, D Lieb, DP Rounbehler - Analytical Chemistry, 1975 - ACS Publications
… (TV-nitrosodimethylamine, TV-nitroso-TV-ethylaniline, 9-nitrosocarbazole, … 150 9-Nitrosocarbazole … /-nltroso-A/-nltroguanldlne ( ), A/-nitroso-A/-ethylaniline (·), and 9-nitrosocarbazole ( ) …
Number of citations: 254 pubs.acs.org

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